REACTION_SMILES
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[Br:14][N:15]1[C:16](=[O:17])[CH2:18][CH2:19][C:20]1=[O:21].[CH3:1][O:2][C:3]([CH2:4][c:5]1[cH:6][c:7]([O:11][CH3:12])[cH:8][cH:9][cH:10]1)=[O:13].[Cl:22][C:23]([Cl:24])([Cl:25])[Cl:26]>>[CH3:1][O:2][C:3]([CH:4]([c:5]1[cH:6][c:7]([O:11][CH3:12])[cH:8][cH:9][cH:10]1)[Br:14])=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cc1cccc(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COC(=O)C(Br)c1cccc(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |